molecular formula C10H9BrClIO B14055471 1-Bromo-3-(2-(chloromethyl)-4-iodophenyl)propan-2-one

1-Bromo-3-(2-(chloromethyl)-4-iodophenyl)propan-2-one

Katalognummer: B14055471
Molekulargewicht: 387.44 g/mol
InChI-Schlüssel: FMHPZCBBOMTXKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-3-(2-(chloromethyl)-4-iodophenyl)propan-2-one is an organohalogen compound that features bromine, chlorine, and iodine atoms within its molecular structure

Vorbereitungsmethoden

The synthesis of 1-Bromo-3-(2-(chloromethyl)-4-iodophenyl)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the halogenation of a precursor compound, followed by a series of substitution reactions to introduce the desired halogen atoms at specific positions on the aromatic ring. The reaction conditions often involve the use of strong acids or bases, as well as specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

1-Bromo-3-(2-(chloromethyl)-4-iodophenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms, which are good leaving groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or other unsaturated compounds.

Common reagents used in these reactions include nucleophiles such as hydroxide ions, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-(2-(chloromethyl)-4-iodophenyl)propan-2-one has several scientific research applications:

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is explored for its potential use in the development of pharmaceutical compounds.

    Material Science: The compound can be used in the synthesis of novel materials with specific properties.

    Biological Research: It is studied for its potential biological activities and interactions with biomolecules.

Wirkmechanismus

The mechanism of action of 1-Bromo-3-(2-(chloromethyl)-4-iodophenyl)propan-2-one involves its interaction with specific molecular targets. The presence of halogen atoms allows the compound to form strong interactions with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological system being studied.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-3-(2-(chloromethyl)-4-iodophenyl)propan-2-one can be compared with other similar compounds, such as:

    1-Bromo-3-chloropropane: This compound also contains bromine and chlorine atoms but lacks the iodine atom, making it less versatile in certain reactions.

    1,2-Dibromo-3-chloropropane: This compound contains two bromine atoms and one chlorine atom, making it more reactive in certain substitution reactions.

Eigenschaften

Molekularformel

C10H9BrClIO

Molekulargewicht

387.44 g/mol

IUPAC-Name

1-bromo-3-[2-(chloromethyl)-4-iodophenyl]propan-2-one

InChI

InChI=1S/C10H9BrClIO/c11-5-10(14)4-7-1-2-9(13)3-8(7)6-12/h1-3H,4-6H2

InChI-Schlüssel

FMHPZCBBOMTXKY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1I)CCl)CC(=O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.